8-Fluoro-6-methylquinoline-3-carboxylic acid
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Overview
Description
8-Fluoro-6-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Biochemical Pathways
Quinoline derivatives are known to exhibit antimicrobial activity, suggesting they may interfere with bacterial protein synthesis or DNA replication . The specific pathways affected by this compound remain to be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Fluoro-6-methylquinoline-3-carboxylic acid are not well-documented. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The compound’s metabolism and excretion pathways are currently unknown .
Result of Action
Given the known biological activities of other quinoline derivatives, it may have antimicrobial, anti-inflammatory, or anticancer effects .
Preparation Methods
The synthesis of 8-Fluoro-6-methylquinoline-3-carboxylic acid typically involves several steps, including cyclization and fluorination reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
8-Fluoro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline ring.
Scientific Research Applications
8-Fluoro-6-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of biological systems due to its potential interactions with biomolecules.
Medicine: Fluorinated quinoline derivatives, including this compound, have shown promise in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
8-Fluoro-6-methylquinoline-3-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
- 6-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 6,8-Difluoroquinoline-3-carboxylic acid
These compounds share similar structural features but differ in the position and number of fluorine atoms. The presence of fluorine atoms in different positions can significantly influence their chemical reactivity, biological activity, and physical properties. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Properties
IUPAC Name |
8-fluoro-6-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVHRJMGACMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602823-79-9 |
Source
|
Record name | 8-fluoro-6-methylquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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